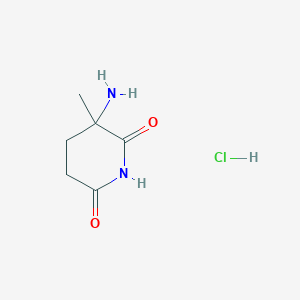

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-methylpiperidine-2,6-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-6(7)3-2-4(9)8-5(6)10;/h2-3,7H2,1H3,(H,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABIMORGEXTPEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)NC1=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73839-06-2 |

Source

|

| Record name | 3-amino-3-methylpiperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride basic properties

An In-Depth Technical Guide to 3-Aminopiperidine-2,6-Dione Hydrochloride: Properties, Synthesis, and Application

Senior Application Scientist Note: The initial request specified "3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride." However, a comprehensive review of scientific literature and chemical databases reveals a scarcity of information on this specific methylated compound. In contrast, the non-methylated parent compound, 3-Aminopiperidine-2,6-dione hydrochloride , is a well-documented and critical chemical entity, particularly within the field of medicinal chemistry. It serves as the foundational scaffold for several blockbuster immunomodulatory drugs. This guide has therefore been structured to provide an in-depth analysis of this highly relevant analogue, which is likely the intended subject of interest for researchers in drug development.

Introduction

3-Aminopiperidine-2,6-dione hydrochloride is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. It is a derivative of glutarimide and is most recognized as the key chemical intermediate in the synthesis of thalidomide analogues, such as lenalidomide and pomalidomide.[1] These drugs have demonstrated profound therapeutic effects in treating various hematologic malignancies, including multiple myeloma and myelodysplastic syndromes.[1] The biological activity of these larger molecules is intrinsically linked to this core piperidine-2,6-dione scaffold, which acts as the pharmacophore responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] This guide provides a detailed overview of its fundamental properties, synthesis methodologies, safety considerations, and its pivotal role in modern drug discovery.

Physicochemical and Structural Properties

The hydrochloride salt form of 3-aminopiperidine-2,6-dione enhances its stability and solubility, particularly in aqueous media, which is advantageous for both synthesis and biological testing.[3] Its core structure consists of a six-membered piperidine ring with two carbonyl groups at positions 2 and 6, and an amino group at the chiral center, position 3.

| Property | Value | Source |

| IUPAC Name | 3-aminopiperidine-2,6-dione;hydrochloride | [4] |

| Molecular Formula | C₅H₉ClN₂O₂ | [4][5] |

| Molecular Weight | 164.59 g/mol | [4][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | >245°C (decomposes) | [5] |

| Solubility | Very soluble in water | [3] |

| CAS Number | 24666-56-6 (for racemate) | [4][6] |

| SMILES | C1CC(=O)NC(=O)C1N.Cl | [4] |

Synthesis Pathways and Methodologies

The synthesis of 3-aminopiperidine-2,6-dione hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common and scalable approach starts from L-glutamine, leveraging its inherent chirality to produce the desired enantiomer.

Chemical Synthesis from L-Glutamine

A widely adopted chemical synthesis route involves three main stages: protection, cyclization, and deprotection.[1]

-

N-Protection: The amino group of L-Glutamine is first protected to prevent unwanted side reactions. A common protecting group is tert-butoxycarbonyl (Boc), which is introduced in an alkaline medium.[1]

-

Cyclization: The protected N-(tert-butoxycarbonyl)-L-Glutamine undergoes cyclization. This is often achieved using a coupling agent like N,N'-Carbonyldiimidazole (CDI) in an anhydrous solvent, with catalysis by 4-dimethylaminopyridine (DMAP).[1] This step forms the piperidine-2,6-dione ring.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions. Treatment with a solution of hydrochloric acid (e.g., HCl in methanol or ethyl acetate) simultaneously removes the Boc group and forms the stable hydrochloride salt of the final product.[1]

The causality behind this sequence is crucial: protecting the primary amine of glutamine directs the chemistry towards the formation of the cyclic imide. The final deprotection under acidic conditions is an efficient method that also yields the desired salt form directly, simplifying purification.

Caption: Chemical synthesis workflow from L-Glutamine.

Biocatalytic Synthesis

Emerging research has demonstrated a biocatalytic approach for producing enantiomerically pure (S)-3-aminopiperidine-2,6-dione.[7] This method utilizes enzymes derived from the biosynthetic pathway of indigoidine, a microbial blue pigment.[7] An engineered enzyme, IdgS-Ox* R539A, can efficiently convert L-glutamine into the desired product.[7] This chemoenzymatic strategy represents a promising green chemistry alternative to traditional synthetic methods, offering high stereoselectivity under mild reaction conditions.[7]

Role in Drug Development and Mechanism of Action

3-Aminopiperidine-2,6-dione is not typically a therapeutic agent itself but is the critical pharmacophore for a class of drugs known as immunomodulatory imide drugs (IMiDs).

A Foundational Scaffold for IMiDs

Thalidomide, lenalidomide, and pomalidomide all contain the 3-aminopiperidine-2,6-dione moiety.[7] This structure is essential for their biological activity. The development of these analogues was driven by the need to separate the therapeutic effects of thalidomide (anti-angiogenic, immunomodulatory) from its notorious teratogenicity.[2][4]

Caption: The central role of the piperidinedione scaffold.

Mechanism of Action

The primary mechanism of action for IMiDs involves binding to the protein Cereblon (CRBN).[2] CRBN is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. By binding to CRBN, the IMiD molecule effectively "hijacks" this cellular machinery, altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival. This targeted protein degradation is the basis for the powerful anti-cancer effects of these drugs.[3]

Experimental Protocols and Handling

Given its role as a key intermediate and its classification as a hazardous substance, strict protocols for handling and analysis are mandatory.

Safety and Handling

3-Aminopiperidine-2,6-dione hydrochloride is classified as harmful and an irritant. It may cause skin, eye, and respiratory irritation.[4][5][8] It is harmful if swallowed, in contact with skin, or inhaled.[4][9]

Standard Handling Protocol:

-

Engineering Controls: All handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox to minimize dust generation and inhalation.[5][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][10] For weighing or procedures that may generate dust, a NIOSH-approved respirator is recommended.[9][10]

-

Spill Management: In case of a spill, avoid generating dust.[9] For minor spills, carefully sweep or vacuum the solid material into a sealed, labeled container for disposal.[5][9] The area should then be decontaminated. For major spills, evacuate the area and alert emergency services.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][11]

-

Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[5][10]

Caption: Safe handling workflow for piperidinedione HCl.

Analytical Characterization

Purity and identity are typically confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify the compound. Chiral HPLC methods are required to determine enantiomeric excess (ee%).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern.

Conclusion

3-Aminopiperidine-2,6-dione hydrochloride is more than just a chemical intermediate; it is the cornerstone of a powerful class of therapeutic agents. Its synthesis, whether through traditional chemical routes or innovative biocatalytic methods, is a critical step in the production of life-saving drugs. A thorough understanding of its properties, mechanism of action as a pharmacophore, and stringent handling requirements is essential for any researcher or scientist working in the field of oncology and immunomodulatory drug development. The ongoing exploration of this scaffold continues to promise new derivatives with improved efficacy and safety profiles.

References

-

AK Scientific, Inc. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride Safety Data Sheet. Retrieved from ]">www.aksci.com[5]

-

CN109305935A. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.[1]

-

Zhang, Y., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate.[7]

-

Apollo Scientific. (2022). (S)-3-Amino-piperidine-2,6-dione hydrochloride Safety Data Sheet.[9]

-

EP 3623366 A1. (2018). NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. European Patent Office.[2]

-

Benchchem. (n.d.). (S)-3-Amino-piperidine-2,6-dione hydrochloride. Retrieved from Benchchem.[3]

-

PubChem. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]4]

-

Capot Chemical. (n.d.). MSDS of (S)-3-aMino-piperidine-2,6-dione hydrochloride.[10]

-

Biosynth. (2021). 3-Aminopiperidine-2,6-dione hydrochloride salt Safety Data Sheet.[11]

Sources

- 1. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. (S)-3-Amino-piperidine-2,6-dione hydrochloride | 25181-50-4 | Benchchem [benchchem.com]

- 4. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. 24666-56-6|3-Aminopiperidine-2,6-dione hydrochloride|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. capotchem.com [capotchem.com]

- 11. biosynth.com [biosynth.com]

A Senior Application Scientist's Technical Guide to 3-Aminopiperidine-2,6-dione Hydrochloride (CAS: 24666-56-6): The Cornerstone of Modern Targeted Protein Degradation

Author's Note: The topic specified, 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride, does not correspond to the provided CAS number 24666-56-6. This CAS number is uniquely assigned to 3-Aminopiperidine-2,6-dione hydrochloride . This guide will focus on the latter, a molecule of immense significance in modern pharmacology and the correct compound associated with the provided CAS number. This molecule serves as the foundational scaffold for blockbuster immunomodulatory drugs and the rapidly expanding field of PROTACs (Proteolysis Targeting Chimeras).

Introduction: Beyond a Simple Intermediate

3-Aminopiperidine-2,6-dione hydrochloride is far more than a mere chemical intermediate; it is a pivotal building block in contemporary drug discovery. Historically rooted in the tragic legacy of thalidomide, this glutarimide moiety has been re-engineered into some of the most important therapeutics for hematological cancers and inflammatory diseases. Its true value lies in its function as a high-affinity ligand for the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1] This specific interaction is the linchpin for the mechanism of action of Immunomodulatory Drugs (IMiDs) like lenalidomide and pomalidomide and has established this molecule as a go-to anchor for recruiting CRBN in the design of PROTACs.[2][3][4][5]

This guide provides an in-depth exploration of its synthesis, characterization, and profound applications, offering researchers and drug development professionals the foundational knowledge required to leverage this powerful pharmacophore.[6][7]

Physicochemical & Handling Characteristics

The hydrochloride salt form of 3-aminopiperidine-2,6-dione enhances its stability and aqueous solubility, rendering it more amenable to laboratory handling and reaction conditions compared to its free base.[8]

| Property | Value | Reference |

| CAS Number | 24666-56-6 | [8][9][10][11] |

| Molecular Formula | C₅H₉ClN₂O₂ | [9][10] |

| Molecular Weight | 164.59 g/mol | [9][10] |

| IUPAC Name | 3-aminopiperidine-2,6-dione;hydrochloride | [9] |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | >245°C (decomposes) | [10] |

| Solubility | Soluble in water | [8] |

| Storage | Inert atmosphere, room temperature |

Safety Profile

This compound requires careful handling in a laboratory setting. It is classified with the following hazards:

-

Causes skin and serious eye irritation.[10]

-

May cause respiratory irritation.[10]

-

Harmful if swallowed, in contact with skin, or if inhaled.[9]

Standard laboratory PPE (gloves, safety glasses, lab coat) and use in a well-ventilated area or fume hood are mandatory. [8][10]

Synthesis & Characterization: A Validated Protocol

The most robust and scalable synthesis of 3-aminopiperidine-2,6-dione hydrochloride originates from the readily available amino acid, L-glutamine. The strategic rationale involves protecting the existing amine, cyclizing the glutamine backbone to form the glutarimide ring, and finally deprotecting to yield the desired primary amine as its hydrochloride salt.

Workflow: From L-Glutamine to the Final Product

Detailed Experimental Protocol

The following protocol is synthesized from established patent literature, ensuring a validated and reproducible methodology.[2]

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-glutamine

-

In a suitable reaction vessel, suspend L-Glutamine (1.0 eq) in a mixture of dioxane and water.

-

Cool the mixture in an ice bath to 0-5°C. Add an aqueous solution of sodium hydroxide (NaOH) to achieve a basic pH, ensuring the L-Glutamine dissolves.

-

Add Di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) dropwise while maintaining the temperature below 10°C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution and acidify to pH 1-2 with cold 6M HCl.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-glutamine, typically as a white solid.

-

Causality: The Boc group protects the α-amino group, preventing it from interfering with the subsequent cyclization of the side-chain amide. The basic conditions facilitate the nucleophilic attack of the amine on the Boc anhydride.

-

Step 2: Synthesis of tert-butyl (2,6-dioxopiperidin-3-yl)carbamate

-

To a solution of N-Boc-L-glutamine (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-dimethylaminopyridine (DMAP, ~0.05 eq).

-

Add N,N'-Carbonyldiimidazole (CDI, ~1.1 eq) portion-wise. Effervescence will be observed.

-

Heat the reaction mixture to reflux (around 65-70°C) for 4-5 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, concentrate the reaction mixture to dryness.

-

The resulting crude solid can be purified by slurrying in water or another suitable solvent to remove impurities, followed by filtration and drying to yield the cyclized product.

-

Causality: CDI acts as a carbonylating agent, activating the carboxylic acid. The side-chain amide then performs an intramolecular nucleophilic attack, displacing an imidazole group and forming the stable six-membered glutarimide ring. DMAP serves as a nucleophilic catalyst to accelerate the reaction.

-

Step 3: Synthesis of 3-Aminopiperidine-2,6-dione hydrochloride

-

Suspend the N-Boc protected intermediate (1.0 eq) in a solution of hydrochloric acid in methanol or ethyl acetate (e.g., 2-4 M).

-

Stir the mixture at room temperature overnight. The product will precipitate out of the solution as a white solid.

-

Monitor for the complete disappearance of the starting material by TLC or LC-MS.

-

Collect the solid product by filtration, wash with a small amount of cold ethyl acetate or diethyl ether, and dry under vacuum to yield the final product with high purity.

-

Causality: The strong acidic medium cleaves the acid-labile Boc protecting group, liberating the primary amine, which is immediately protonated by the excess HCl to form the stable and easily handled hydrochloride salt.

-

Analytical Characterization

-

¹H-NMR: Confirms the molecular structure. A spectrum will show characteristic peaks for the piperidine ring protons and a broad signal for the ammonium protons.[2]

-

HPLC: Used to determine the purity of the final product, which is typically >98%.[2][10]

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base (C₅H₈N₂O₂, MW: 128.13).[12]

Core Applications in Drug Development

The utility of this molecule stems from its precise fit into a binding pocket on the Cereblon (CRBN) protein, effectively "hijacking" the cell's ubiquitin-proteasome system.

A. The Pharmacophore of Immunomodulatory Drugs (IMiDs)

Lenalidomide and pomalidomide are direct analogs of thalidomide, built upon the 3-aminopiperidine-2,6-dione core. Their mechanism involves binding to CRBN, which alters the substrate specificity of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This newly formed binding surface recruits "neosubstrates"—proteins not normally targeted by CRBN, such as transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)—for ubiquitination and subsequent degradation by the proteasome. The degradation of these factors is cytotoxic to multiple myeloma cells.

B. The CRBN Ligand for PROTACs

PROTACs are bifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ligase, inducing the POI's degradation. They consist of three parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker.

3-Aminopiperidine-2,6-dione is one of the most widely used E3 ligase ligands.[3][4] Its primary amine provides a perfect, synthetically accessible handle to attach the linker, which is then connected to a warhead targeting a protein for degradation.[3] Its high affinity for CRBN and well-understood biology make it a reliable choice for PROTAC development against a wide range of therapeutic targets in oncology and beyond.[5][13][14]

Conclusion: An Enduring Legacy in Medicinal Chemistry

3-Aminopiperidine-2,6-dione hydrochloride has undergone a remarkable journey from a structural fragment of a controversial drug to a cornerstone of modern targeted therapeutics. Its ability to potently and specifically engage the CRBN E3 ligase has unlocked powerful therapeutic modalities. For researchers in oncology, immunology, and drug discovery, a thorough understanding of this molecule's synthesis, properties, and mechanism of action is not just beneficial—it is essential for designing the next generation of medicines that rely on targeted protein degradation.

References

- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.

- NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF.

- 3-AMINO-PIPERIDINE-2,6-DIONE synthesis. ChemicalBook.

- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.

- 3-Aminopiperidine-2,6-dione hydrochloride. PubChem.

- CAS 24666-56-6: 3-Amino-2,6-piperidinedione hydrochloride. CymitQuimica.

- 3-Aminopiperidine-2,6-dione hydrochloride. AK Scientific, Inc.

- 3-Aminopiperidine-2,6-dione HCl. Sigma-Aldrich.

- 2,6-Dioxopiperidine-3-ammonium chloride. ChemicalBook.

- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker

- Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine deriv

- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.

- Ligands for E3 Ligase. MedChemExpress.

- E3 Ligands Usage in PROTAC Design. BLDpharm.

- 3-Aminopiperidine-2,6-dione: Exploring its Role in Targeted Therapies and Future Research. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 24666-56-6: 3-Amino-2,6-piperidinedione hydrochloride [cymitquimica.com]

- 9. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. 2,6-Dioxopiperidine-3-ammonium chloride | 24666-56-6 [chemicalbook.com]

- 12. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Mechanistic Landscape of 3-Aminopiperidine-2,6-Dione Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown in Piperidine-2,6-Dione Chemistry

The field of pharmacology is continuously evolving, with novel molecular entities frequently emerging as subjects of intensive research. This guide addresses the mechanistic considerations surrounding 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride . It is critical to establish at the outset that, as of the latest available scientific literature, the specific biological activities and the precise mechanism of action for this methylated compound have not been extensively characterized.

Therefore, this technical whitepaper will adopt a scientifically rigorous, analog-based approach. We will first provide a comprehensive exploration of the well-established mechanism of action of its parent compound, 3-Aminopiperidine-2,6-dione , the foundational pharmacophore of the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][2] Subsequently, we will delve into the principles of structure-activity relationships (SAR) to hypothesize the potential mechanistic implications of the C3-methyl substitution. This structured approach is designed to provide researchers and drug development professionals with a robust framework for investigating novel derivatives within this important chemical class.

Part 1: The Core Mechanism of Action of 3-Aminopiperidine-2,6-Dione: A Paradigm of Targeted Protein Degradation

The therapeutic efficacy of drugs derived from 3-aminopiperidine-2,6-dione is primarily attributed to their novel mechanism of action, which involves the hijacking of the ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] This process is mediated by the E3 ubiquitin ligase complex, CRL4^CRBN^.[4]

The Central Role of Cereblon (CRBN)

Cereblon (CRBN) is a key protein that functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[3][4] The 3-aminopiperidine-2,6-dione moiety acts as a "molecular glue," binding to a specific pocket in CRBN.[4] This binding event does not inhibit the enzyme but rather modulates its substrate specificity.

Neosubstrate Recruitment and Degradation

Upon binding of a 3-aminopiperidine-2,6-dione-containing drug to CRBN, the surface of the E3 ligase complex is altered, creating a novel interface for the recruitment of proteins that are not typically recognized by CRL4^CRBN^. These newly recognized proteins are termed "neosubstrates."[3][4]

Key neosubstrates for the IMiDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) , as well as casein kinase 1α (CK1α) .[3] Once these neosubstrates are brought into proximity with the E3 ligase complex, they are polyubiquitinated, marking them for degradation by the 26S proteasome.

Figure 2: A logical diagram illustrating the hypothetical impact of C3-methylation on the mechanism of action.

Physicochemical Properties and Pharmacokinetics

The addition of a methyl group will increase the lipophilicity of the molecule. [5]This could influence its pharmacokinetic properties, such as:

-

Membrane Permeability: Increased lipophilicity may enhance the ability of the compound to cross cell membranes, potentially affecting its bioavailability and distribution.

-

Metabolism: The methyl group could become a site for metabolic modification (e.g., hydroxylation by cytochrome P450 enzymes), which would impact the compound's half-life and clearance.

Part 3: Experimental Workflows for Mechanistic Elucidation

For researchers embarking on the characterization of This compound , a structured experimental approach is paramount. The following outlines key methodologies to dissect its mechanism of action.

Biochemical Assays for CRBN Binding

The initial and most crucial step is to determine if the compound binds to CRBN.

Protocol: Isothermal Titration Calorimetry (ITC)

-

Objective: To quantitatively measure the binding affinity (K

d), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound binding to recombinant CRBN. -

Materials: Purified recombinant human CRBN-DDB1 protein complex, this compound, ITC instrument, appropriate buffer (e.g., PBS or HEPES).

-

Methodology:

-

Prepare a solution of the CRBN-DDB1 complex in the ITC cell.

-

Load a syringe with a concentrated solution of the compound.

-

Perform a series of injections of the compound into the protein solution while monitoring the heat change.

-

Analyze the resulting thermogram to determine the binding parameters.

-

-

Causality: A confirmed direct binding event is the prerequisite for a CRBN-mediated mechanism. The affinity will provide insights into the potential potency of the compound.

Cellular Assays for Neosubstrate Degradation

If CRBN binding is confirmed, the next step is to assess its effect on protein degradation.

Protocol: Western Blotting for Neosubstrate Levels

-

Objective: To determine if the compound induces the degradation of known IMiD neosubstrates (IKZF1, IKZF3) or other potential targets.

-

Materials: Multiple myeloma cell lines (e.g., MM.1S), this compound, antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH), SDS-PAGE and Western blotting equipment.

-

Methodology:

-

Culture MM.1S cells and treat with varying concentrations of the compound for a defined time course (e.g., 4, 8, 24 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target proteins and a loading control.

-

Incubate with secondary antibodies and visualize the protein bands.

-

-

Causality: A dose- and time-dependent decrease in the levels of specific proteins would strongly suggest that the compound induces their degradation.

Protocol: Proteomics-based Neosubstrate Discovery (e.g., using Mass Spectrometry)

-

Objective: To identify the full spectrum of proteins degraded upon treatment with the compound.

-

Methodology:

-

Treat cells with the compound or a vehicle control.

-

Lyse the cells and digest the proteome into peptides.

-

Analyze the peptide mixtures using quantitative mass spectrometry (e.g., SILAC, TMT, or label-free quantification).

-

Identify proteins whose abundance is significantly decreased in the compound-treated samples.

-

-

Causality: This unbiased approach can reveal novel neosubstrates and thus potentially new therapeutic applications for the compound.

Phenotypic Assays for Biological Activity

Finally, it is essential to correlate the molecular mechanism with a cellular phenotype.

Protocol: Cell Viability and Apoptosis Assays

-

Objective: To assess the impact of the compound on the viability and induction of apoptosis in relevant cancer cell lines.

-

Materials: Cancer cell lines, this compound, reagents for viability assays (e.g., CellTiter-Glo®) and apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry).

-

Methodology:

-

Seed cells in multi-well plates and treat with a dose range of the compound.

-

After a set incubation period (e.g., 72 hours), measure cell viability.

-

For apoptosis, treat cells and then stain with Annexin V and propidium iodide (PI) for analysis by flow cytometry.

-

-

Causality: A reduction in cell viability and an increase in apoptosis that correlates with neosubstrate degradation would provide a strong link between the molecular mechanism and the biological effect.

Figure 3: A recommended experimental workflow for the mechanistic characterization of novel 3-aminopiperidine-2,6-dione derivatives.

Conclusion and Future Directions

While This compound remains a molecule with an uncharacterized biological profile, its structural relationship to the highly significant 3-aminopiperidine-2,6-dione pharmacophore makes it a compound of considerable interest. The established mechanism of its parent scaffold, centered on the CRBN-mediated degradation of neosubstrates, provides a clear and testable hypothesis for its potential mode of action.

The introduction of a methyl group at the C3 position is a critical modification that is likely to alter its interaction with CRBN and, consequently, its neosubstrate profile and therapeutic effects. The experimental workflows detailed in this guide provide a robust framework for systematically investigating these possibilities. Future research in this area will not only elucidate the specific mechanism of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern the function of molecular glues, thereby paving the way for the rational design of next-generation protein degraders.

References

- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate. [Link]

-

3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548. PubChem. [Link]

-

Molecular mechanisms of thalidomide and its derivatives. National Center for Biotechnology Information. [Link]

-

A quantitative structure-activity relationship study of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase inhibitors. PubMed. [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Center for Biotechnology Information. [Link]

-

Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

-

Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity. MDPI. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). [Link]

-

(PDF) Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. ResearchGate. [Link]

-

CAS No : 24666-56-6 | Product Name : 3-Aminopiperidine-2,6-dione Hydrochloride. Pharmaffiliates. [Link]

-

The molecular mechanism of thalidomide analogs in hematologic malignancies. PubMed. [Link]

-

Mechanism of action of thalidomide elucidated. MyScience.ch. [Link]

-

Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Center for Biotechnology Information. [Link]

-

Thalidomide in Dermatology - Drug, Mechanism of Action, Use, Side-effects. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride molecular weight

An In-Depth Technical Guide to 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. This document elucidates the compound's fundamental physicochemical properties, with a detailed focus on its molecular weight and structural characteristics. Furthermore, it delves into established synthetic methodologies, outlines its critical role in the development of immunomodulatory drugs, and provides essential safety and handling protocols. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights.

Introduction: A Key Building Block in Modern Therapeutics

This compound has emerged as a molecule of significant interest within the pharmaceutical industry. Its structural resemblance to thalidomide has positioned it as a crucial precursor for the synthesis of highly potent and specific immunomodulatory agents. Notably, it serves as a key intermediate in the production of lenalidomide and pomalidomide, both of which are cornerstone therapies for various hematological malignancies.[1] The therapeutic efficacy of these drugs is intrinsically linked to the stereochemistry of the 3-aminopiperidine-2,6-dione core, underscoring the importance of precise synthetic control.[2][3] This guide will provide an in-depth exploration of this compound, from its basic molecular features to its synthesis and application.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and manufacturing.

Molecular Weight and Formula

The molecular weight of a compound is a fundamental parameter that influences its reactivity, stoichiometry, and formulation. For this compound, this value is precisely determined.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClN₂O₂ | [4][5][6] |

| Molecular Weight | 164.59 g/mol | [4][5][6] |

| Monoisotopic Mass | 164.0352552 Da | [5] |

Structural and Chemical Identity

The compound is recognized by several synonyms and identifiers across various chemical databases and commercial suppliers.

| Identifier | Value |

| IUPAC Name | 3-amino-3-methylpiperidine-2,6-dione;hydrochloride |

| CAS Number | 24666-56-6 |

| Synonyms | 3-Amino-2,6-piperidinedione hydrochloride, 3-Aminoglutarimide Hydrochloride, Glutamimide Hydrochloride |

Physical Properties

The physical state and stability of the compound are critical considerations for its storage and handling.

| Property | Value | Source |

| Physical State | Solid; White to light yellow powder/crystal | [4][7] |

| Melting Point | >245°C (decomposes) | [4] |

| Solubility | Not explicitly detailed, but noted as hygroscopic | [7][8] |

| Stability | Stable under recommended storage conditions | [4] |

Synthesis Methodology: A Stepwise Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route, as detailed in patent literature, commences with L-glutamine.[1]

Synthetic Pathway Overview

The synthesis can be conceptually broken down into three primary stages:

-

Protection of the Amino Group: The synthesis begins with the protection of the amino group of L-glutamine. This is typically achieved using a suitable protecting group in an alkaline medium.[1]

-

Cyclization: The protected L-glutamine derivative then undergoes cyclization to form the piperidine-2,6-dione ring structure. This step is often catalyzed and performed under anhydrous conditions.[1]

-

Deprotection and Salt Formation: The final stage involves the removal of the protecting group under acidic conditions, followed by the formation of the hydrochloride salt to yield the final product.[1]

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on the principles outlined in the available literature.[1]

Step 1: Protection of L-Glutamine

-

Dissolve L-Glutamine in an appropriate aqueous alkaline medium (e.g., sodium bicarbonate solution).

-

Add a suitable protecting group reagent (e.g., Di-tert-butyl dicarbonate) to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 10-80°C) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Isolate the N-protected L-glutamine product.

Step 2: Cyclization

-

Dissolve the N-protected L-glutamine in an anhydrous solvent (e.g., tetrahydrofuran).

-

Add a cyclizing agent (e.g., N,N'-Carbonyldiimidazole) and a catalyst (e.g., 4-dimethylaminopyridine).

-

Heat the reaction mixture to a specified temperature (e.g., 40-70°C) and maintain it until the cyclization is complete.

-

Isolate the protected 3-amino-3-methylpiperidine-2,6-dione.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the protected intermediate in a suitable solvent (e.g., methanol).

-

Add a solution of hydrochloric acid in an organic solvent (e.g., methanolic HCl) at a reduced temperature (e.g., 0°C).

-

Allow the reaction to proceed until the deprotection is complete.

-

Isolate the final product, this compound, typically by filtration and drying.

Biological Significance and Applications in Drug Development

The primary significance of this compound lies in its role as a precursor to immunomodulatory drugs.

The Pharmacophore of Thalidomide Analogs

The 3-aminopiperidine-2,6-dione moiety is the core pharmacophore of thalidomide and its more potent and safer analogs, lenalidomide and pomalidomide.[2][3] The stereochemistry at the 3-position is a critical determinant of the biological activity. The (S)-enantiomer is associated with the teratogenic effects of thalidomide, while the (R)-enantiomer possesses sedative properties.[2][3]

Biocatalytic Approaches

Recent research has focused on developing biocatalytic methods for the enantiomerically pure synthesis of the (S)-enantiomer, which is a key intermediate in the biosynthesis of the microbial blue pigment indigoidine.[2][3] This enzymatic approach offers a promising avenue for the sustainable and stereoselective production of this important chiral building block.

Caption: The central role of this compound in the synthesis of anticancer drugs.

Safety, Handling, and Storage

Due to its hazardous properties, strict safety protocols must be adhered to when handling this compound.

Hazard Identification

The compound is classified with the following hazards:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[4][9][10]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[4][9]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][9]

-

Spill Response: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a sealed container for disposal.[10][11]

Storage Recommendations

-

Inert Atmosphere: Store under an inert atmosphere to protect from air and moisture.[6][7]

-

Hygroscopic Nature: The compound is hygroscopic; keep the container tightly closed.[7][8]

-

Temperature: Store in a cool, dark place, with a recommended temperature of <15°C.[7]

Conclusion

This compound is a compound of considerable importance in the field of medicinal chemistry. Its well-defined molecular weight and physicochemical properties, coupled with established synthetic routes, make it an indispensable building block for the synthesis of life-saving immunomodulatory drugs. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for any researcher or drug development professional working with this key intermediate.

References

- Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

PubChem. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride. Retrieved from [Link]

-

Cai, Y., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Microbial Biotechnology, 15(8), 2236-2245. Retrieved from [Link]

-

ResearchGate. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Retrieved from [Link]

- Google Patents. (2008). US20080064876A1 - Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.

Sources

- 1. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 2. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aksci.com [aksci.com]

- 5. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 24666-56-6|3-Aminopiperidine-2,6-dione hydrochloride|BLD Pharm [bldpharm.com]

- 7. 3-Amino-2,6-piperidinedione Hydrochloride | 24666-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. biosynth.com [biosynth.com]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Enigmatic Core: A Technical Guide to 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride and its Pivotal Role in Medicinal Chemistry

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide and literature review for 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride. As a Senior Application Scientist, the following narrative is structured to provide not just a recitation of facts, but a cohesive understanding of this molecule, grounded in the principles of chemical synthesis, biological activity, and its significant potential in therapeutic development. We will navigate the landscape of the well-established parent compound, 3-Aminopiperidine-2,6-dione, to illuminate the path toward understanding its methylated analog.

The Piperidine-2,6-dione Scaffold: A Privileged Pharmacophore

The piperidine-2,6-dione ring system, also known as the glutarimide moiety, is a cornerstone in modern medicinal chemistry. Its significance skyrocketed with the discovery of the biological activities of thalidomide. Although initially marked by tragedy, thalidomide and its subsequent, more refined analogs, lenalidomide and pomalidomide, have emerged as powerful therapeutics for various cancers and inflammatory diseases.[1][2][3] These molecules, collectively known as immunomodulatory drugs (IMiDs), exert their effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[4] This binding event redirects the ligase's activity towards specific protein targets, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation mechanism has revolutionized drug discovery, and the glutarimide core is central to this activity.

The Archetype: Synthesis and Properties of 3-Aminopiperidine-2,6-dione Hydrochloride

A thorough understanding of the methylated target of this review necessitates a detailed examination of its parent compound, 3-Aminopiperidine-2,6-dione hydrochloride. This molecule is a key intermediate in the synthesis of numerous IMiDs.[5]

Synthetic Pathways

The synthesis of 3-Aminopiperidine-2,6-dione hydrochloride is well-documented, with the most common routes commencing from L-glutamine or L-glutamic acid. A prevalent method involves a three-step process of N-protection, cyclization, and deprotection.[5]

A Representative Synthetic Protocol:

-

N-Protection of L-Glutamine: L-Glutamine is reacted with a protecting group, such as di-tert-butyl dicarbonate (Boc-anhydride), in an alkaline medium to yield N-Boc-L-glutamine.[5]

-

Cyclization: The protected glutamine is then subjected to cyclization. This is often achieved using a coupling agent like N,N'-Carbonyldiimidazole (CDI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[5] This step forms the piperidine-2,6-dione ring.

-

Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, typically using a solution of hydrochloric acid in an organic solvent like methanol or ethyl acetate. This step simultaneously forms the hydrochloride salt of the desired product.[5]

This process is advantageous due to its relatively mild conditions and avoidance of high-pressure hydrogenation that is required for other protecting groups like carbobenzyloxy (Cbz).[5]

Caption: A proposed synthetic pathway for the target molecule.

Predicted Physicochemical Properties

The introduction of a methyl group is expected to alter the physicochemical properties of the molecule.

| Property | Predicted Value/Change | Rationale |

| Molecular Formula | C₆H₁₁ClN₂O₂ | Addition of a CH₂ group |

| Molecular Weight | 178.62 g/mol | Increased by the mass of a methyl group |

| Solubility | Potentially lower in polar solvents | Increased lipophilicity due to the methyl group |

| Chirality | Chiral at C3 | The methyl and amino groups are at the same carbon |

Anticipated Biological Activity and Significance

The true value of this compound lies in its potential as a building block for novel therapeutic agents, particularly as a new generation of Cereblon modulators. The methyl group at the 3-position could significantly influence its interaction with the Cereblon binding pocket.

Hypothesized Mechanism of Action and Impact of Methylation:

The glutarimide moiety of IMiDs is known to be crucial for binding to Cereblon. The addition of a methyl group at the C3 position could have several effects:

-

Steric Influence: The methyl group may introduce steric hindrance that could either enhance or diminish binding affinity and specificity for Cereblon. It could also alter the orientation of the rest of the molecule when bound, potentially leading to the recruitment of different substrate proteins for degradation.

-

Electronic Effects: The electron-donating nature of the methyl group could subtly alter the electronic distribution in the piperidine-2,6-dione ring, which might affect hydrogen bonding interactions within the Cereblon binding site.

-

Metabolic Stability: The methyl group could block a potential site of metabolism, potentially leading to an improved pharmacokinetic profile of drugs derived from this scaffold.

The exploration of such methylated analogs is a logical step in the evolution of IMiD chemistry, aiming to develop compounds with improved potency, selectivity, and reduced side effects. The mention of "3-amino-4-methyl-piperidine-2,6-dione" in patent literature underscores the interest in exploring the chemical space around the core glutarimide structure. [6]

Caption: Proposed mechanism of action for derivatives.

Future Directions and Conclusion

While direct experimental data on this compound remains elusive in readily available literature, its structural similarity to a key pharmacophore in a clinically successful class of drugs makes it a compound of significant interest. The synthesis of this molecule and its derivatives is a logical next step for medicinal chemists working on targeted protein degradation.

Key areas for future research include:

-

Development and optimization of a robust synthetic route to this compound.

-

Thorough characterization of the compound using modern analytical techniques (NMR, MS, IR, and X-ray crystallography).

-

Synthesis of a library of derivatives and evaluation of their binding affinity to Cereblon.

-

Investigation of the substrate-recruiting profile of these new derivatives to identify novel protein targets for degradation.

References

- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google P

- WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google P

- US20080064876A1 - Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione - Google Patents.

-

Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - NIH. Available from: [Link]

-

3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem. Available from: [Link]

- 3-Aminopiperidine-2,6-dione hydrochloride - AK Scientific, Inc. (URL not available)

-

(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - NIH. Available from: [Link]

-

Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC - NIH. Available from: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available from: [Link]

-

Development of Analogs of Thalidomide - Encyclopedia.pub. Available from: [Link]

-

Chemical Ligand Space of Cereblon - PMC - NIH. Available from: [Link]

- NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1 - Googleapis.com.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. Available from: [Link]

-

Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed. Available from: [Link]

Sources

- 1. Imide synthesis by oxidation or hydrolysis [organic-chemistry.org]

- 2. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]

- 4. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 6. US20080064876A1 - Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione - Google Patents [patents.google.com]

The Thalidomide Analogue, 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride: A Technical Guide to its Synthesis, Mechanism, and Evaluation

This guide provides an in-depth technical overview of 3-Amino-3-Methylpiperidine-2,6-Dione Hydrochloride, a key chemical entity and a structural analogue of thalidomide. Intended for researchers, scientists, and professionals in drug development, this document details its synthesis, mechanism of action as a molecular glue, and key experimental protocols for its characterization and biological evaluation.

Introduction: The Legacy of Thalidomide and the Rise of Analogues

Thalidomide, a drug infamously known for its teratogenic effects, has undergone a remarkable renaissance in modern medicine. Its potent immunomodulatory and anti-angiogenic properties have led to its use in treating various conditions, including multiple myeloma and complications of leprosy.[1] This resurgence has spurred the development of thalidomide analogues, such as lenalidomide and pomalidomide, which exhibit enhanced therapeutic efficacy and, in some cases, a more favorable safety profile.[1] At the core of these molecules lies the 3-aminopiperidine-2,6-dione scaffold, the pharmacophore responsible for their biological activity.[2] this compound is a crucial intermediate in the synthesis of these second-generation immunomodulatory drugs (IMiDs®).[3] Understanding its properties and biological interactions is fundamental to the ongoing research and development of novel therapeutics in this class.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClN₂O₂ | [4] |

| Molecular Weight | 164.59 g/mol | [4] |

| Melting Point | >245°C (decomposition) | [5] |

| Appearance | White to light yellow powder/crystal | [5] |

| IUPAC Name | 3-amino-3-methylpiperidine-2,6-dione;hydrochloride | [4] |

| CAS Number | 24666-56-6 | [6] |

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with L-glutamine. The following protocol is a representative example of its chemical synthesis.[3]

Step 1: N-Boc Protection of L-Glutamine

-

In a suitable reaction vessel, dissolve L-Glutamine in an alkaline medium such as sodium hydroxide solution.[3]

-

Add a hydrotropic solvent like dioxane, ethanol, or methanol.[3]

-

Cool the reaction mixture to 0-10°C.

-

Slowly add Di-tert-butyl dicarbonate (Boc-anhydride) to the solution while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to a pH of approximately 1-2 using a suitable acid (e.g., HCl).

-

Extract the N-Boc-L-glutamine with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.

Step 2: Cyclization to N-Boc-3-amino-3-methylpiperidine-2,6-dione

-

Dissolve the N-Boc-L-glutamine in an anhydrous solvent like tetrahydrofuran (THF).[3]

-

Add N,N'-Carbonyldiimidazole (CDI) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[3]

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the resulting solid by washing with a suitable solvent to yield N-Boc-3-amino-3-methylpiperidine-2,6-dione.[3]

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the N-Boc protected intermediate in a solvent such as methanol.[3]

-

Add a solution of hydrochloric acid in methanol (e.g., 2M).[3]

-

Stir the reaction at room temperature overnight.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the solution under reduced pressure.

-

The resulting solid is triturated with a solvent like ethyl acetate, filtered, and dried under vacuum to yield this compound as a white solid.[3]

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. A patent for the synthesis of this compound includes a reference to an ¹H-NMR spectrogram.[3] The analysis of NMR data for piperidine derivatives can be complex due to conformational dynamics, and may require variable temperature studies for full characterization.[1][7]

-

Mass Spectrometry (MS): Mass spectrometry should be used to confirm the molecular weight of the compound.

Mechanism of Action: A Molecular Glue for Targeted Protein Degradation

The therapeutic and teratogenic effects of thalidomide and its analogues are primarily mediated through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[6] These molecules act as "molecular glues," effectively hijacking the cellular protein degradation machinery to eliminate specific target proteins.[8]

The CRBN E3 Ubiquitin Ligase Complex

The CRL4^CRBN E3 ubiquitin ligase complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of a wide range of cellular proteins. CRBN itself functions as the substrate receptor for this complex.[3]

Neosubstrate Recruitment and Degradation

In the absence of a thalidomide analogue, CRBN has its own set of native substrates. However, when a molecule like 3-Amino-3-Methylpiperidine-2,6-Dione (the active form of the hydrochloride salt) binds to CRBN, it alters the substrate specificity of the complex. This new ternary complex (CRBN-drug-neosubstrate) is then able to recruit and ubiquitinate proteins that are not typically targeted by CRBN alone. These newly targeted proteins are referred to as "neosubstrates."[9]

The primary neosubstrates responsible for the anti-myeloma and immunomodulatory effects of thalidomide analogues are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10] The binding of the drug to CRBN creates a new binding surface that is recognized by a specific degron motif within IKZF1 and IKZF3.[3] This leads to the polyubiquitination of these transcription factors and their subsequent degradation by the 26S proteasome.[9]

Caption: CRBN-mediated degradation pathway.

The degradation of IKZF1 and IKZF3 has two major consequences:

-

Anti-Myeloma Activity: IKZF1 and IKZF3 are essential for the survival of multiple myeloma cells. Their degradation leads to the downregulation of key survival factors, ultimately inducing apoptosis (programmed cell death) in these cancer cells.[11]

-

Immunomodulatory Effects: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation leads to increased IL-2 production, which enhances T-cell activation and proliferation, contributing to the overall anti-tumor immune response.[9]

Experimental Evaluation: Protocols and Methodologies

To assess the biological activity of this compound and its derivatives, a series of in vitro experiments are essential.

Co-Immunoprecipitation (Co-IP) to Demonstrate CRBN Interaction

This protocol is designed to confirm the interaction between a thalidomide analogue and the CRBN E3 ligase complex in a cellular context.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)[12]

-

Thalidomide analogue (e.g., pomalidomide as a positive control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-CRBN antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-CRBN, anti-IKZF1/3)

Procedure:

-

Culture MM.1S cells to the desired density.[2]

-

Treat the cells with the thalidomide analogue or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with an anti-CRBN antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against CRBN and IKZF1/3 to detect the co-immunoprecipitated proteins. An increased association of IKZF1/3 with CRBN in the presence of the drug indicates the formation of the ternary complex.[13]

Western Blotting for IKZF1/3 Degradation

This protocol is used to quantify the degradation of the neosubstrates IKZF1 and IKZF3 following treatment with a thalidomide analogue.

Materials:

-

Multiple myeloma cell line (e.g., NCI-H929)[14]

-

Thalidomide analogue

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture multiple myeloma cells and treat with various concentrations of the thalidomide analogue for a set time period (e.g., 24 hours).[14]

-

Harvest and lyse the cells.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the loading control. A dose-dependent decrease in the levels of IKZF1 and IKZF3 is expected.

Caption: Workflow for Co-IP and Western Blot.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the thalidomide analogue on multiple myeloma cells.

Materials:

-

Multiple myeloma cell line

-

96-well cell culture plates

-

Thalidomide analogue

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed multiple myeloma cells into a 96-well plate at a predetermined density.[2]

-

Allow the cells to adhere or stabilize overnight.

-

Treat the cells with a serial dilution of the thalidomide analogue and a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).[15]

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Comparative Efficacy of Thalidomide Analogues

The potency of different thalidomide analogues can vary significantly. The following table provides a summary of reported IC50 values for lenalidomide and pomalidomide in various multiple myeloma cell lines.

| Compound | Cell Line | IC50 (µM) | Source |

| Lenalidomide | NCI-H929 | ~1.5 | [16] |

| Lenalidomide | OPM-2 | ~0.15 | [16] |

| Lenalidomide | MM.1S | ~7 | [16] |

| Lenalidomide | RPMI-8226 | >10 (Resistant) | [16] |

| Pomalidomide | T regulatory cells | ~1 | [17] |

| Thalidomide | T regulatory cells | >200 | [17] |

Conclusion and Future Directions

This compound is a cornerstone molecule in the development of thalidomide analogues. Its synthesis provides the essential pharmacophore that, through the elegant mechanism of molecular glue-induced protein degradation, exerts potent anti-cancer and immunomodulatory effects. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of this important compound and its derivatives.

Future research in this area will likely focus on the development of novel analogues with even greater selectivity for specific neosubstrates, potentially leading to more effective and less toxic therapies. A deeper understanding of the full spectrum of CRBN neosubstrates will also open up new avenues for therapeutic intervention in a wide range of diseases.

References

- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. CN109305935A.

-

Yang, J., et al. (2021). Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. STAR Protocols, 2(1), 100288. Available from: [Link].

-

General Guidelines for Culture of Multiple Myeloma Cell Lines. (2023). protocols.io. Available from: [Link].

-

3-Aminopiperidine-2,6-dione hydrochloride. PubChem. Available from: [Link].

-

Thalidomide. Wikipedia. Available from: [Link].

-

(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022). ResearchGate. Available from: [Link].

-

Krönke, J., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science, 343(6168), 301-305. Available from: [Link].

-

Gandhi, A. K., et al. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN. British Journal of Haematology, 164(6), 811-821. Available from: [Link].

-

Krönke, J., & Ebert, B. L. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology, 3(1), e27726. Available from: [Link].

-

Chen, L., et al. (2017). Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy. Current Pharmaceutical Design, 23(19), 2736-2746. Available from: [Link].

-

Hideshima, T., et al. (2000). Thalidomide and its analogs overcome drug resistance of human multiple myeloma cells to conventional therapy. Blood, 96(9), 2943-2950. Available from: [Link].

-

Shi, Q., & Chen, L. (2017). A Mini-Review on Thalidomide: Chemistry, Mechanisms of Action, Therapeutic Potential and Anti-Angiogenic Properties in Multiple Myeloma. Current Pharmaceutical Design, 23(19), 2728-2735. Available from: [Link].

-

Establishment of an In Vitro Culture Method for Multiple Myeloma Cells. (2004). Blood, 104(11), 4785. Available from: [Link].

-

Targeted Protein Degradation Product Guide Edition 5. Bio-Techne. Available from: [Link].

-

Galbraith, J. J., et al. (2008). The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. Journal of Translational Medicine, 6, 68. Available from: [Link].

-

Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. (2022). ResearchGate. Available from: [Link].

-

Development of Analogs of Thalidomide. Encyclopedia.pub. Available from: [Link].

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2020). Molecules, 25(18), 4192. Available from: [Link].

-

Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 159(4), 393-400. Available from: [Link].

-

Development and characterization of three cell culture systems to investigate the relationship between primary bone marrow adipocytes and myeloma cells. (2023). STAR Protocols, 4(1), 101955. Available from: [Link].

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2022). protocols.io. Available from: [Link].

-

Lenalidomide induces degradation of IKZF1 and IKZF3. (2014). Dana-Farber Cancer Institute. Available from: [Link].

-

Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma. (2018). Blood Cancer Journal, 8(11), 108. Available from: [Link].

-

Discovery of a dual-target CRBN-mediated degrader for IKZF1/3 and GSPT1 proteins. (2023). ResearchGate. Available from: [Link].

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry, 13(11), 1614-1620. Available from: [Link].

-

A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. (2020). Cell Chemical Biology, 27(7), 848-857.e6. Available from: [Link].

-

IC 50 values (mM) of thalidomide derivatives for inhibiting proliferation of multiple myeloma cell lines. (2007). ResearchGate. Available from: [Link].

-

MTT assay of response of MM cell-‐lines to LEN (A). (2017). ResearchGate. Available from: [Link].

-

The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. (2018). ResearchGate. Available from: [Link].

-

Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma. (2013). Oncogene, 32(18), 2325-2335. Available from: [Link].

-

Structure of DDB1-CRBN-pomalidomide complex bound to IKZF1(ZF2). (2018). RCSB PDB. Available from: [Link].

-

Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. (2023). Journal of Medicinal Chemistry, 66(15), 10452-10471. Available from: [Link].

-

Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... (2012). ResearchGate. Available from: [Link].

-

Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... (2012). ResearchGate. Available from: [Link].

Sources

- 1. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 2. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]

- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ikaros Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thalidomide - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labs.dana-farber.org [labs.dana-farber.org]

- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]